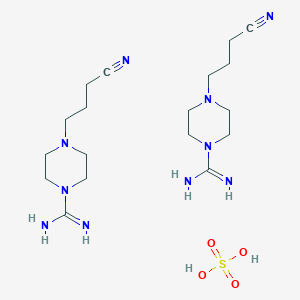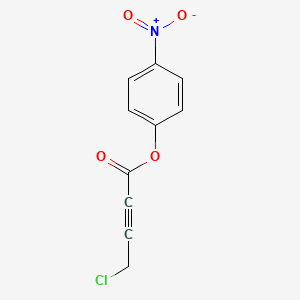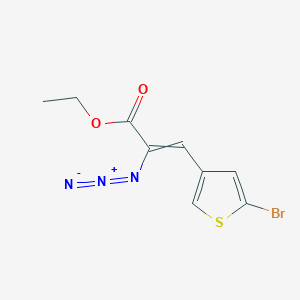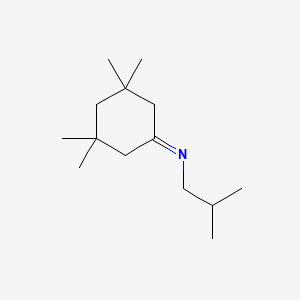![molecular formula C19H21ClN2S B14355309 10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine CAS No. 90145-67-8](/img/structure/B14355309.png)
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine is a complex organic compound that features a phenothiazine core with an aziridine substituent. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. The aziridine group, a three-membered nitrogen-containing ring, adds unique reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine typically involves multiple steps. One common approach starts with the chlorination of phenothiazine to introduce the 2-chloro substituent. This is followed by the alkylation of the phenothiazine core with 3-(aziridin-1-yl)-2,2-dimethylpropyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Amines derived from the aziridine ring.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Scientific Research Applications
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine involves its interaction with various molecular targets. The phenothiazine core can interact with dopamine receptors, contributing to its antipsychotic effects. The aziridine group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Prochlorperazine: Used as an antiemetic and antipsychotic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine is unique due to the presence of the aziridine group, which imparts distinct reactivity and potential biological activities not seen in other phenothiazine derivatives.
Properties
CAS No. |
90145-67-8 |
|---|---|
Molecular Formula |
C19H21ClN2S |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
10-[3-(aziridin-1-yl)-2,2-dimethylpropyl]-2-chlorophenothiazine |
InChI |
InChI=1S/C19H21ClN2S/c1-19(2,12-21-9-10-21)13-22-15-5-3-4-6-17(15)23-18-8-7-14(20)11-16(18)22/h3-8,11H,9-10,12-13H2,1-2H3 |
InChI Key |
QAAJWBAIRQWJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CC1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


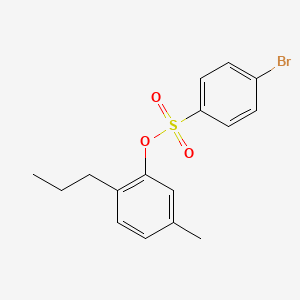
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)

![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
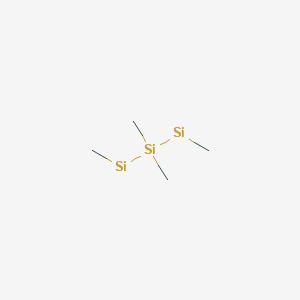
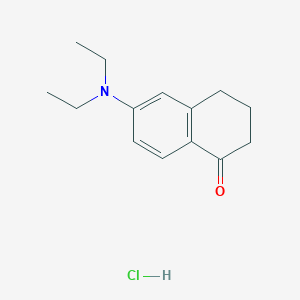

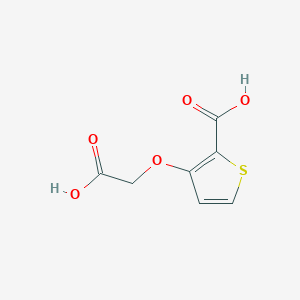
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)

